Cas no 1443287-85-1 (4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine)

4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with chloro, cyclopropylmethyl, and trifluoromethyl functional groups. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The chloro group enhances reactivity for further derivatization, while the trifluoromethyl moiety contributes to metabolic stability and lipophilicity. The cyclopropylmethyl substitution may influence binding affinity in biological systems. Its well-defined synthetic route ensures high purity and reproducibility, making it suitable for applications in medicinal chemistry, particularly in kinase inhibitor development. The compound's stability under standard storage conditions further supports its utility in research and industrial settings.
4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine structure
1443287-85-1 structure
商品名:4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS番号:1443287-85-1
MF:C10H8ClF3N4
メガワット:276.645530700684
CID:5059097

4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine 化学的及び物理的性質

名前と識別子

    • 4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
    • 4-Chloro-1-cyclopropylmethyl-6-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine
    • インチ: 1S/C10H8ClF3N4/c11-7-6-3-15-18(4-5-1-2-5)8(6)17-9(16-7)10(12,13)14/h3,5H,1-2,4H2
    • InChIKey: KGHVVESQBLYECZ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C2C=NN(C2=NC(C(F)(F)F)=N1)CC1CC1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 323
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 43.6

4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM287633-5g
4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
1443287-85-1 95+%
5g
$1094 2021-08-18
Chemenu
CM287633-1g
4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
1443287-85-1 95+%
1g
$505 2021-08-18
Chemenu
CM287633-10g
4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
1443287-85-1 95+%
10g
$1533 2021-08-18
Chemenu
CM287633-1g
4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
1443287-85-1 95%+
1g
$594 2023-02-18

4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine 関連文献

4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidineに関する追加情報

Introduction to 4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1443287-85-1)

4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, identified by its CAS number 1443287-85-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its broad biological activity and utility in the development of drugs targeting various diseases, particularly cancers and infectious disorders.

The structural features of this molecule, including the presence of a chloro substituent at the 4-position, a cyclopropylmethyl group at the 1-position, and a trifluoromethyl group at the 6-position, contribute to its unique chemical properties and biological interactions. The chloro group is a common pharmacophore that can participate in hydrogen bonding and metal coordination, enhancing binding affinity to biological targets. The cyclopropylmethyl moiety introduces steric hindrance, which can influence the compound's solubility and metabolic stability. Meanwhile, the trifluoromethyl group is well-known for its ability to increase metabolic stability and binding affinity by enhancing lipophilicity and electronic effects.

In recent years, pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied due to their potential as kinase inhibitors, particularly those targeting Janus kinases (JAKs), which play a crucial role in inflammatory and autoimmune diseases. Additionally, these compounds have shown promise in inhibiting tyrosine kinases involved in cancer progression. The specific arrangement of substituents in 4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine suggests that it may exhibit potent activity against these targets.

One of the most compelling aspects of this compound is its potential as an anti-inflammatory agent. In preclinical studies, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated efficacy in modulating JAK signaling pathways, which are aberrantly activated in conditions such as rheumatoid arthritis and psoriasis. The chloro and trifluoromethyl groups in this molecule are particularly important for interacting with JAK enzymes, potentially leading to high-affinity binding and effective inhibition.

Furthermore, the cyclopropylmethyl group may contribute to the compound's selectivity by influencing its conformational dynamics and interactions with the enzyme active site. This selectivity is critical for minimizing off-target effects and improving therapeutic efficacy. Recent advances in computational chemistry have enabled researchers to model the interactions of this compound with JAK enzymes at an atomic level, providing insights into its mechanism of action and guiding further optimization efforts.

The synthesis of 4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Key steps include condensation reactions to form the pyrazolo[3,4-d]pyrimidine core, followed by functional group modifications such as chlorination and trifluoromethylation. The introduction of the cyclopropylmethyl group typically involves alkylation reactions under controlled conditions to prevent unwanted side products.

Recent research has also explored the metabolic stability of this compound using advanced mass spectrometry techniques. The presence of the trifluoromethyl group has been shown to significantly enhance metabolic stability by resisting oxidative degradation. This property is particularly valuable for drug candidates that require longer half-lives to achieve therapeutic effects. Additionally, studies have investigated the pharmacokinetic properties of this compound in animal models, providing valuable data on its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET).

The potential therapeutic applications of 4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine extend beyond anti-inflammatory uses. Preliminary data suggest that it may also exhibit antiviral properties by inhibiting viral proteases or polymerases that rely on kinase-like activities. This dual functionality makes it an attractive candidate for developing combination therapies that target both inflammation and infection.

In conclusion,4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1443287-85-1) represents a promising lead compound for further pharmaceutical development. Its unique structural features and demonstrated biological activity make it a valuable asset in drug discovery efforts aimed at treating inflammatory diseases and cancer. Continued research into its mechanism of action, synthesis optimization, and preclinical testing will be essential for realizing its full therapeutic potential.

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